Cas no 886939-26-0 (4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-(エタンスルホニル)-N-5-(4-メトキシフェニル)-1,3,4-オキサジアゾール-2-イルベンズアミドは、スルホニル基とメトキシフェニル基を有する高純度の有機化合物です。この化合物は、医薬品中間体や農薬開発などの分野で重要な役割を果たします。特に、1,3,4-オキサジアゾール骨格の安定性と反応性に優れ、標的分子設計において高い選択性を発揮します。エタンスルホニル基の導入により溶解性が向上し、生体適合性にも優れています。さらに、4-メトキシフェニル基が電子効果を調節し、分子間相互作用を最適化します。実験室規模から工業的生産まで、再現性の高い合成プロセスが確立されています。

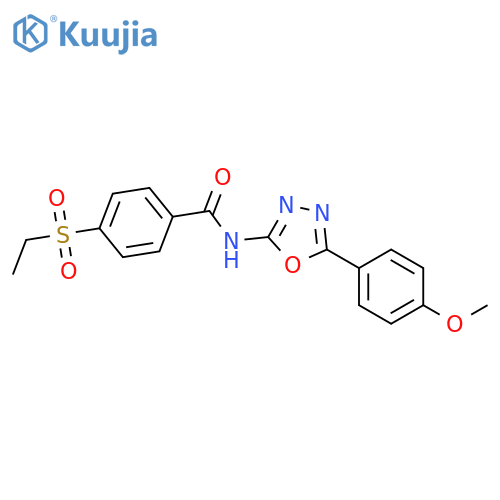

886939-26-0 structure

商品名:4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

CAS番号:886939-26-0

MF:C18H17N3O5S

メガワット:387.40968298912

CID:5477146

4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-ethylsulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

-

- インチ: 1S/C18H17N3O5S/c1-3-27(23,24)15-10-6-12(7-11-15)16(22)19-18-21-20-17(26-18)13-4-8-14(25-2)9-5-13/h4-11H,3H2,1-2H3,(H,19,21,22)

- InChIKey: QCQQQAMZKCSZHZ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C2=CC=C(OC)C=C2)O1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1

4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2648-0702-4mg |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-5mg |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-20mg |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-20μmol |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-1mg |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-2mg |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-2μmol |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-15mg |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-25mg |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2648-0702-40mg |

4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886939-26-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

886939-26-0 (4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬